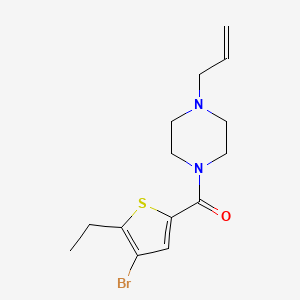![molecular formula C8H8N2O2S B5262179 5-hydroxy-6,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5262179.png)
5-hydroxy-6,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-6,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one is an intriguing heterocyclic compound featuring a thiazolopyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-hydroxy-6,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate thioamide and aldehyde precursors under acidic or basic conditions. Reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions to facilitate the reaction. The detailed mechanism typically involves the formation of an intermediate, which undergoes further cyclization and rearrangement to yield the desired thiazolopyridine core.
Industrial Production Methods
For industrial-scale production, optimization of the reaction conditions is crucial to achieve high yields and purity. One approach involves the use of continuous flow chemistry techniques, which allow for precise control of reaction parameters such as temperature, pressure, and residence time. This method not only enhances the efficiency of the synthesis but also reduces the environmental impact by minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 5-hydroxy-6,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one can undergo oxidation reactions where the hydroxy group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also be reduced to form 6,7-dimethylthiazolo[4,5-b]pyridine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various substitution reactions are possible on the thiazole and pyridine rings. Electrophilic substitution can introduce various functional groups, with reagents like halogens (chlorine, bromine), nitro groups, and alkylating agents.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitro compounds, alkylating agents.
Conditions: These reactions typically occur under anhydrous conditions and may require catalysis or elevated temperatures.
Major Products
Depending on the reagents and conditions used, the major products can vary. Oxidation typically yields a ketone or aldehyde derivative, while reduction produces the corresponding alcohol or fully reduced hydrocarbon. Substitution reactions introduce various functional groups onto the thiazole or pyridine rings, significantly modifying the compound's properties.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-6,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one has found applications across multiple scientific disciplines:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and materials.
Biology: Exhibits potential as a probe in biochemical studies due to its unique structural features.
Medicine: Investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Applied in the development of advanced materials, such as polymers and dyes, owing to its robust chemical structure.
Wirkmechanismus
The mechanism of action of 5-hydroxy-6,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one often involves interaction with specific molecular targets such as enzymes or receptors. The hydroxy group can participate in hydrogen bonding, enhancing the compound's binding affinity to biological targets. The thiazolopyridine core can engage in π-π stacking and hydrophobic interactions, further stabilizing the compound-target complex. These interactions can modulate signaling pathways and biochemical processes, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-hydroxy-7-methylthiazolo[4,5-b]pyridin-2(3H)-one: Differing only by the absence of one methyl group, this compound exhibits similar but distinct biological activities.
5-hydroxy-6,7-dimethyl-1,3-benzothiazole: While structurally related, the substitution of the pyridine ring with a benzene ring alters its chemical properties and biological interactions.
Uniqueness
What sets 5-hydroxy-6,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one apart is its specific substitution pattern and the presence of both hydroxy and thiazolopyridine functionalities. This unique combination contributes to its diverse reactivity and wide range of applications in scientific research and industry.
Eigenschaften
IUPAC Name |
6,7-dimethyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-3-4(2)7(11)9-6-5(3)13-8(12)10-6/h1-2H3,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIWFHOPQVQHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1SC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5262113.png)
![4-[(Z)-N'-nitrocarbamimidoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B5262117.png)
![2-Ethyl-3-phenyl-7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5262124.png)
![2-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide](/img/structure/B5262139.png)
acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5262147.png)
![1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5262151.png)

![N-(4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5262168.png)
![4-chloro-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5262180.png)
![[(Z)-[amino-(4-iodophenyl)methylidene]amino] thiophene-2-carboxylate](/img/structure/B5262188.png)
![(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5262192.png)

![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}-2-methylbenzamide](/img/structure/B5262209.png)

